O-phospho-D-tyrosine

Vue d'ensemble

Description

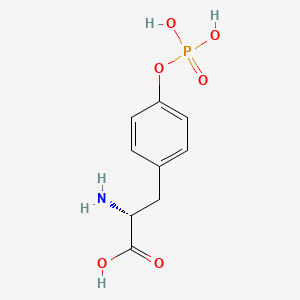

O-phospho-D-tyrosine is a derivative of the amino acid D-tyrosine, where a phosphate group is attached to the hydroxyl group of the phenolic ring. This compound plays a crucial role in various biological processes, particularly in signal transduction pathways. It is often used as a biochemical tool to study protein phosphorylation and dephosphorylation mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: O-phospho-D-tyrosine can be synthesized through several methods. One common approach involves the phosphorylation of D-tyrosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods: Industrial production of this compound often involves enzymatic phosphorylation using tyrosine kinases. This method is advantageous due to its specificity and efficiency. The process involves incubating D-tyrosine with adenosine triphosphate (ATP) and a suitable tyrosine kinase enzyme under controlled conditions .

Analyse Des Réactions Chimiques

Chemical Reactions of O-phospho-D-tyrosine

This compound can undergo several types of chemical reactions:

-

Oxidation: The phenolic ring can be oxidized to form quinones.

-

Reduction: The phosphate group can be reduced to a hydroxyl group.

-

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

-

Oxidation: Commonly uses reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

-

Reduction: Employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Substitution: Conditions vary depending on the desired substitution, but common reagents include nucleophiles like amines or thiols.

Major Products

-

Oxidation: Quinones and other oxidized derivatives.

-

Reduction: Dephosphorylated tyrosine.

-

Substitution: Various substituted tyrosine derivatives.

Role in Biological Processes

This compound plays a crucial role in various biological processes, especially in signal transduction pathways. Phosphorylation of tyrosine residues is a key step in regulating enzymatic activity and protein-protein interactions .

-

Signal Transduction: It interacts with proteins that recognize and bind to phosphorylated tyrosine residues. These interactions are vital for cell signaling.

-

Enzyme Interactions: It is involved with protein tyrosine kinases and phosphatases, which add or remove phosphate groups, respectively.

Comparison with Similar Compounds

| Compound | Description |

|---|---|

| O-phospho-L-tyrosine | The L-isomer of this compound is more commonly found in nature and has similar biochemical properties. |

| Phosphoserine | Another phosphorylated amino acid involved in signal transduction. |

| Phosphothreonine | Another phosphorylated amino acid involved in signal transduction. |

| Uniqueness | This compound is unique due to its D-configuration, making it less susceptible to enzymatic degradation compared to its L-counterpart, making it useful in studies needing stable phosphorylated compounds. |

Applications De Recherche Scientifique

Chemistry

O-phospho-D-tyrosine serves as a model compound to study phosphorylation reactions and develop new synthetic methodologies. It is utilized to investigate the mechanisms of protein phosphorylation and dephosphorylation, which are critical for understanding cellular signaling pathways and developing chemical probes for biological research .

Biology

In biological research, this compound acts as a tool for studying protein-protein interactions, particularly those involving phosphotyrosine-binding domains such as SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains. These interactions are essential for various cellular functions, including growth, differentiation, and apoptosis .

Medicine

The compound plays a significant role in the development of kinase inhibitors and therapeutic agents targeting phosphorylation pathways. Aberrant tyrosine phosphorylation has been linked to several diseases, including cancer. Targeting these pathways with this compound derivatives could provide novel therapeutic strategies .

Industry

In industrial applications, this compound is used in the production of biosensors and diagnostic assays for detecting phosphorylated proteins. Its stability compared to other phosphorylated compounds makes it particularly useful in these applications .

Role in Cancer Biology

Research has shown that elevated levels of phosphorylated tyrosine residues are often found in various cancers. Targeting these pathways using this compound could be a potential therapeutic strategy .

Neurodevelopmental Processes

In neuronal cells, this compound regulates synaptic plasticity and neuronal differentiation. This modulation is critical for neuronal signaling and development, highlighting its importance in neurobiology .

Immune Response Modulation

Studies indicate that this compound influences immune cell signaling pathways, particularly in T cells where it regulates cytokine production and cell-mediated immune responses .

Mécanisme D'action

The mechanism of action of O-phospho-D-tyrosine involves its interaction with specific proteins that recognize and bind to phosphorylated tyrosine residues. These interactions are crucial for signal transduction pathways, where phosphorylation and dephosphorylation events regulate various cellular processes. The molecular targets include protein tyrosine kinases and phosphatases, which add or remove phosphate groups, respectively .

Comparaison Avec Des Composés Similaires

O-phospho-L-tyrosine: The L-isomer of O-phospho-D-tyrosine, which is more commonly found in nature and has similar biochemical properties.

Phosphoserine and Phosphothreonine: Other phosphorylated amino acids involved in signal transduction.

Uniqueness: this compound is unique due to its D-configuration, which makes it less susceptible to enzymatic degradation compared to its L-counterpart. This property makes it particularly useful in studies requiring stable phosphorylated compounds .

Activité Biologique

O-Phospho-D-tyrosine (pD-Tyr) is a phosphoamino acid derived from the phosphorylation of the amino acid tyrosine. This modification plays a crucial role in various biological processes, particularly in signal transduction pathways. The biological activity of this compound is primarily associated with its involvement in cellular signaling, regulation of protein interactions, and modulation of enzymatic activities.

This compound is characterized by the presence of a phosphate group attached to the hydroxyl group of the phenolic side chain of D-tyrosine. Its chemical formula is and it has a molecular weight of approximately 253.16 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₂NO₆P |

| Molecular Weight | 253.16 g/mol |

| Structure | Chemical Structure |

Signal Transduction

This compound is integral to the regulation of signal transduction pathways. It acts as a key modulator in the phosphorylation-dephosphorylation cycle, which is essential for cellular communication and response to external stimuli. Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) are critical in this process, where pD-Tyr serves as a docking site for signaling proteins containing SH2 (Src Homology 2) domains .

Interaction with Proteins

The phosphorylation state of tyrosine residues influences protein-protein interactions, which are vital for various cellular functions, including growth, differentiation, and apoptosis. For instance, studies have shown that pD-Tyr can enhance the binding affinity of certain signaling molecules to their respective receptors, thereby amplifying signal transduction cascades .

Case Studies and Research Findings

-

Role in Cancer Biology :

Research indicates that aberrant tyrosine phosphorylation, including that involving this compound, is linked to oncogenic signaling pathways. For example, elevated levels of phosphorylated tyrosine residues have been observed in various cancers, suggesting that targeting these pathways could be a potential therapeutic strategy . -

Neurodevelopmental Processes :

In neuronal cells, this compound has been shown to regulate synaptic plasticity and neuronal differentiation. The modulation of Eph receptor activity through tyrosine phosphorylation plays a critical role in neuronal signaling and development . -

Immune Response Modulation :

Studies have demonstrated that this compound can influence immune cell signaling pathways, particularly in T cells where it regulates cytokine production and cell-mediated immune responses .

Tables Summarizing Biological Activities

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWXELXMIBXGTH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.